molecular formula C6H13ClFNO2S B13536251 Azepane-3-sulfonyl fluoride hydrochloride CAS No. 2825006-11-7

Azepane-3-sulfonyl fluoride hydrochloride

Cat. No.: B13536251
CAS No.: 2825006-11-7
M. Wt: 217.69 g/mol
InChI Key: JMZOSUHMWJYVKM-UHFFFAOYSA-N
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Description

Azepane-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-sulfonyl fluoride hydrochloride typically involves the reaction of azepane with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of azepane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents. The reaction is usually carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions: Azepane-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Azepane-3-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepane-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target molecule, resulting in various physiological effects .

Comparison with Similar Compounds

Uniqueness: Azepane-3-sulfonyl fluoride hydrochloride is unique due to the presence of both the azepane ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo selective covalent modification of proteins and peptides sets it apart from other similar compounds .

Biological Activity

Azepane-3-sulfonyl fluoride hydrochloride, a compound with significant potential in chemical biology, has garnered attention for its unique biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure : this compound features a seven-membered nitrogen-containing ring (azepane) and a sulfonyl fluoride group. This combination allows for selective covalent modification of proteins and peptides, which is essential for studying biological processes.

Mechanism of Action : The sulfonyl fluoride moiety can interact with nucleophilic residues in proteins, leading to covalent bond formation. This interaction can inhibit enzyme activity or modulate receptor functions, resulting in various physiological effects. The compound's ability to selectively modify biological targets makes it a valuable tool in biochemical research.

Applications in Biological Research

This compound is utilized in various research domains:

  • Chemical Biology : It serves as a reagent for the selective modification of proteins and peptides, facilitating the investigation of biological pathways and mechanisms.
  • Organic Synthesis : The compound acts as a building block in synthesizing complex molecules and is employed in click chemistry reactions.
  • Pharmaceutical Development : Its unique reactivity profile allows for the development of novel therapeutic agents targeting specific biological pathways .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionCovalent modification leading to enzyme inhibition,
Protein ModificationSelective modification of protein structure,
Drug DevelopmentPotential use as a precursor for drug candidates,

Case Study: Enzyme Targeting

In one study, this compound was tested against various enzymes to assess its inhibitory potential. The results indicated that the compound effectively inhibited specific serine proteases, demonstrating its utility in drug design aimed at modulating protease activity .

Table 2: Comparative Analysis with Other Compounds

CompoundBiological ActivityUnique Features
Azepane-3-sulfonyl fluorideSelective protein modificationCovalent bond formation
PyrrolidineBroad applications in medicinal chemistryLess selective than azepane derivatives
PiperidineUsed in pharmaceutical synthesisSimilar reactivity but different selectivity

Properties

CAS No.

2825006-11-7

Molecular Formula

C6H13ClFNO2S

Molecular Weight

217.69 g/mol

IUPAC Name

azepane-3-sulfonyl fluoride;hydrochloride

InChI

InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H

InChI Key

JMZOSUHMWJYVKM-UHFFFAOYSA-N

Canonical SMILES

C1CCNCC(C1)S(=O)(=O)F.Cl

Origin of Product

United States

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